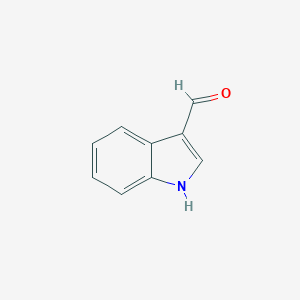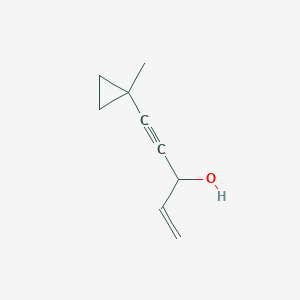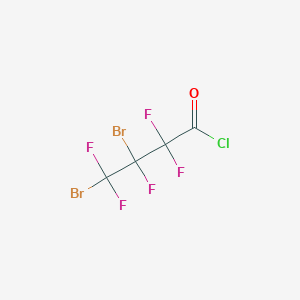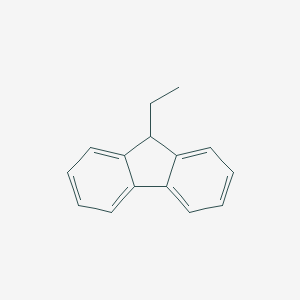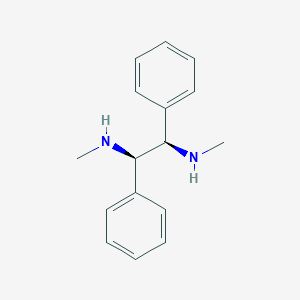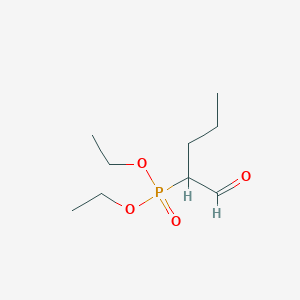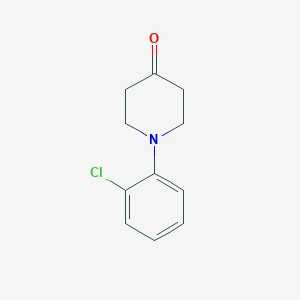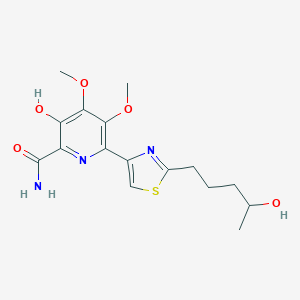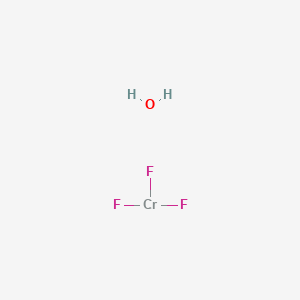
Fluoruro de cromo(III) hidratado
Descripción general
Descripción
Chromium(III) fluoride hydrate is an inorganic compound with the chemical formula CrF₃·xH₂O, where x represents the number of water molecules associated with the compound. It is known for its green crystalline appearance and is sparingly soluble in water. The compound is primarily used in various industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Chromium(III) fluoride hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Chromium(III) fluoride hydrate, also known as trifluorochromium hydrate, is an inorganic compound
Mode of Action
The mode of action of Chromium(III) fluoride hydrate is primarily chemical rather than biological. In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .
Biochemical Pathways
It can catalyze the fluorination of chlorocarbons by hf .
Pharmacokinetics
It is known that the compound is sparingly soluble in water .
Result of Action
The primary result of the action of Chromium(III) fluoride hydrate is its ability to catalyze the fluorination of chlorocarbons by HF . This can be useful in certain industrial applications.
Action Environment
The action of Chromium(III) fluoride hydrate can be influenced by environmental factors such as temperature and pH. For example, the anhydrous form sublimes at 1100–1200 °C . The compound is also more soluble in water in its hydrated form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium(III) fluoride hydrate can be synthesized through several methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves the dissolution of chromium(III) oxide in hydrofluoric acid, resulting in the formation of chromium(III) fluoride hydrate .
-
Reaction of Chromic Chloride with Hydrogen Fluoride: [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces anhydrous chromium(III) fluoride, which can then be hydrated to form the hydrate .
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to yield chromium(III) fluoride .
Industrial Production Methods: The industrial production of chromium(III) fluoride hydrate typically involves the reaction of chromium(III) oxide with hydrofluoric acid due to its efficiency and scalability .
Análisis De Reacciones Químicas
Chromium(III) fluoride hydrate undergoes various chemical reactions, including:
-
Oxidation and Reduction: Chromium(III) fluoride can be reduced to chromium(II) fluoride under specific conditions. Conversely, it can be oxidized to chromium(VI) compounds in the presence of strong oxidizing agents .
-
Substitution Reactions: In aqueous solutions, the fluoride ligands in chromium(III) fluoride hydrate can be substituted by other ligands such as chloride or hydroxide ions .
-
Hydrolysis: Chromium(III) fluoride hydrate can undergo hydrolysis in water, leading to the formation of chromium hydroxide and hydrofluoric acid .
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Sodium chloride, sodium hydroxide.
Major Products Formed:
Reduction: Chromium(II) fluoride.
Oxidation: Chromium(VI) compounds.
Substitution: Chromium chloride, chromium hydroxide.
Comparación Con Compuestos Similares
- Chromium(III) Chloride
- Chromium(III) Sulfate
- Chromium(III) Nitrate
Propiedades
IUPAC Name |
trifluorochromium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUXKGJFVWBTKR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Cr](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.007 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16671-27-5, 123333-98-2 | |
| Record name | Chromium fluoride (CrF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16671-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium fluoride (CrF3), hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium fluoride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
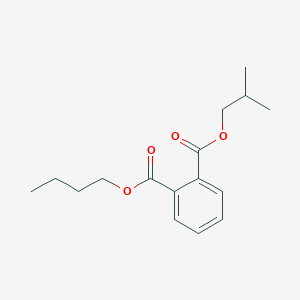
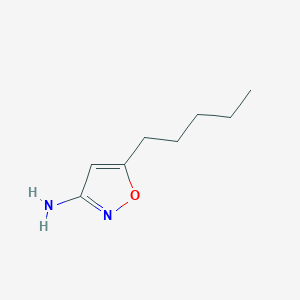
![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)
